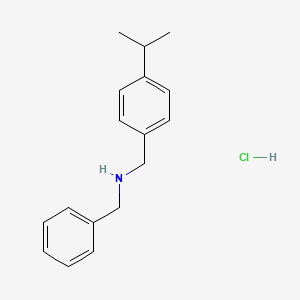
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide (BDT) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BDT is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 392.54 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Analysis of Derivatives
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide has been explored in the context of synthesizing bi-functional melamine derivatives and analyzing their polycondensates. Matsukawa et al. (1980) conducted a study synthesizing derivatives of melamine, a compound closely related to this compound, and analyzed their polycondensation reactions. This research contributes to understanding the chemical properties and potential applications of such compounds in various industrial and scientific fields (Matsukawa et al., 1980).
Coordination Polymers and Catalytic Properties
Research by Sotnik et al. (2015) investigated the assembly of heterometallic coordination polymers using trigonal complex blocks and polypyridine spacers, which include structures related to this compound. These polymers demonstrated diverse topologies and properties like sorption and catalytic activity, indicating the potential for these compounds in material science and catalysis (Sotnik et al., 2015).
DNA Binding and Cytotoxicity
The compound's structural analogs have been studied for their ability to interact with DNA. Wakelin et al. (2003) explored bisintercalating threading diacridines, which, like this compound, contain dimethylamino groups. These compounds demonstrated significant DNA binding and were investigated for their cytotoxic effects, highlighting the potential for therapeutic applications (Wakelin et al., 2003).
Synthesis of Polyamides
Research on the synthesis of new polyamides containing s-triazine rings, a core structure in this compound, was conducted by Sagar et al. (2001). This study focused on the creation of polyamides with specific properties, contributing to the understanding of how triazine-based compounds can enhance material properties in polymers (Sagar et al., 2001).
Solvent Extraction and Complexation Studies
The compound's relevance in solvent extraction and complexation was explored by Drew et al. (2004). They studied the extraction properties and metal ion complexation of ligands related to this compound, providing insights into its potential applications in separation processes and coordination chemistry (Drew et al., 2004).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use and effectiveness of this compound.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)10(20)14-8-9-15-11(18(4)5)17-12(16-9)19(6)7/h8H2,1-7H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBMLUSOUTGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)
![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)